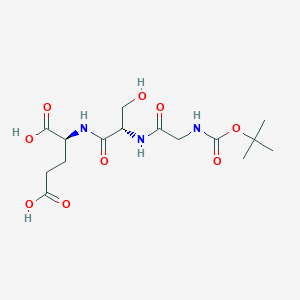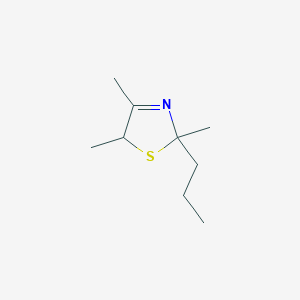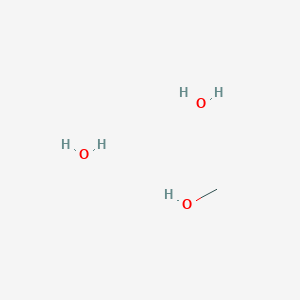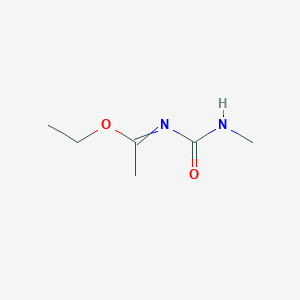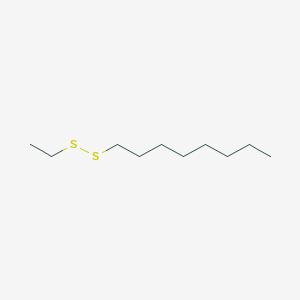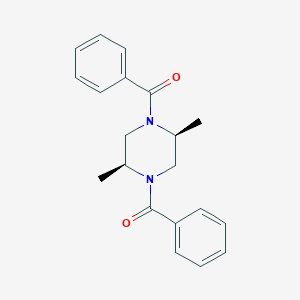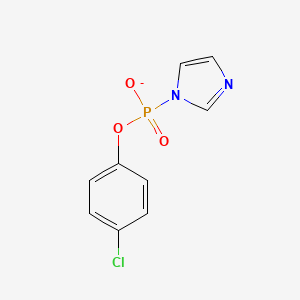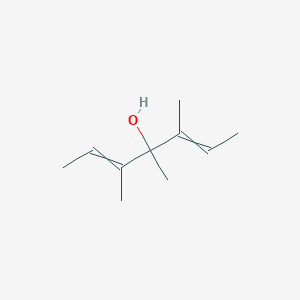
3,4,5-Trimethylhepta-2,5-dien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethylhepta-2,5-dien-4-ol is an organic compound with the molecular formula C10H18O It is characterized by its unique structure, which includes three methyl groups attached to a heptadienol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethylhepta-2,5-dien-4-ol typically involves the reaction of 2-bromo-2-butene with ethyl acetate . The reaction conditions often include the use of a base to facilitate the formation of the desired product. The overall yield of this reaction is approximately 78% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethylhepta-2,5-dien-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Aplicaciones Científicas De Investigación
3,4,5-Trimethylhepta-2,5-dien-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its potential biological activity is being explored, particularly in the context of its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethylhepta-2,5-dien-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3,4,5-Trimethylhepta-2,5-dien-4-ol is unique due to the specific positioning of its methyl groups and double bonds. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
64417-15-8 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
3,4,5-trimethylhepta-2,5-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-6-8(3)10(5,11)9(4)7-2/h6-7,11H,1-5H3 |
Clave InChI |
PPHDOWYKGIXOMD-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C(C)(C(=CC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


